molecular formula C4H8ClNO2 B1180281 2,3(1H)-Isoquinolinedicarboxylic acid, octahydro-6-oxo-, 2-Methyl ester, [3S-(3α,4aα,8aα)]-, coMpd. CAS No. 134388-95-7

2,3(1H)-Isoquinolinedicarboxylic acid, octahydro-6-oxo-, 2-Methyl ester, [3S-(3α,4aα,8aα)]-, coMpd.

Cat. No.: B1180281
CAS No.: 134388-95-7
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Description

2,3(1H)-Isoquinolinedicarboxylic acid, octahydro-6-oxo-, 2-Methyl ester, [3S-(3α,4aα,8aα)]-, is a complex organic compound with a unique structure that includes an isoquinoline backbone

Preparation Methods

The synthesis of 2,3(1H)-Isoquinolinedicarboxylic acid, octahydro-6-oxo-, 2-Methyl ester, [3S-(3α,4aα,8aα)]-, involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This method yields the desired compound with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the isoquinoline ring.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3(1H)-Isoquinolinedicarboxylic acid, octahydro-6-oxo-, 2-Methyl ester, [3S-(3α,4aα,8aα)]-, has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its isoquinoline backbone allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it could have significant biological activity.

Comparison with Similar Compounds

Similar compounds include other isoquinoline derivatives, such as:

  • 1,2,3,4-Tetrahydroisoquinoline
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • Papaverine

Compared to these compounds, 2,3(1H)-Isoquinolinedicarboxylic acid, octahydro-6-oxo-, 2-Methyl ester, [3S-(3α,4aα,8aα)]-, has a unique structure that may confer different biological and chemical properties, making it a valuable compound for further research and development.

Properties

CAS No.

134388-95-7

Molecular Formula

C4H8ClNO2

Molecular Weight

0

Synonyms

2,3(1H)-Isoquinolinedicarboxylic acid, octahydro-6-oxo-, 2-Methyl ester, [3S-(3α,4aα,8aα)]-, coMpd. with (R)-α-MethylbenzeneMethanaMine (1:1) (9CI)

Origin of Product

United States

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